(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C20H22N2S and its molecular weight is 322.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrroles and Dihydropyrroles
The compound has been explored in the synthesis of pyrroles and dihydropyrroles through 1,3-dipolar cyclisations, showcasing its role in creating complex molecules with high stereoselectivity and regiospecificity (Katritzky et al., 1991).
Intramolecular Cycloaddition Reaction
Another application involves the intramolecular [3+2] cycloaddition reaction of azomethine ylides generated from benzylic N-oxides, further emphasizing its utility in synthesizing fused membered pyrrolidines (Roussi, 1990).
Ruthenium(II) Complexes for C-N Bond Formation
The compound has been utilized in developing efficient ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond-forming reactions, demonstrating its potential in catalysis and organic synthesis (Donthireddy et al., 2020).
Synthesis and Antimicrobial Activities
It also plays a role in the synthesis of new 1,2,4-triazole derivatives, which have shown promising antimicrobial activities, indicating its significance in medicinal chemistry and pharmaceutical research (Bektaş et al., 2007).
Electrochromic Properties of Copolymers
Furthermore, the compound has been involved in the synthesis and characterization of triphenylamine containing copolymers, exploring the effect of π-bridge on electrochemical properties, which could have implications for materials science and engineering applications (Hacioglu et al., 2014).
Properties
IUPAC Name |
3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSYFZNYGKYISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.